LogP Differential: Ortho vs. Para tert-Butyl (Trifluoromethoxy)phenylcarbamate Lipophilicity Comparison
The ortho-substituted tert-butyl 2-(trifluoromethoxy)phenylcarbamate demonstrates a higher calculated LogP (4.31 ) relative to its para-substituted regioisomer (LogP 4.01 [1]). This 0.30 log unit difference corresponds to approximately a 2-fold higher partition coefficient in octanol-water systems, indicating greater lipophilicity for the ortho isomer.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 4.31531855333 |
| Comparator Or Baseline | tert-Butyl 4-(trifluoromethoxy)phenylcarbamate (para isomer, CAS 212696-37-2): LogP = 4.00520 |
| Quantified Difference | ΔLogP = +0.310 (~2-fold higher partition coefficient) |
| Conditions | In silico calculated LogP (XLogP3 / ChemAxon method); vendor technical datasheet values |
Why This Matters
This lipophilicity differential directly impacts chromatographic retention time, phase transfer efficiency, and membrane permeability in biological assays, making the ortho isomer preferable for applications requiring enhanced hydrophobic interactions.
- [1] SL PharmChem. TERT-BUTYL (4-(TRIFLUOROMETHOXY)PHENYL)CARBAMATE (CAS 212696-37-2) Property Data. LogP: 4.00520. Accessed 2026. View Source
